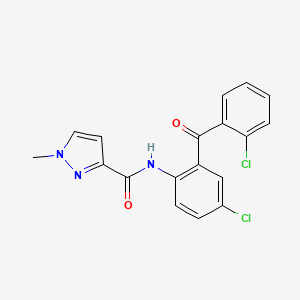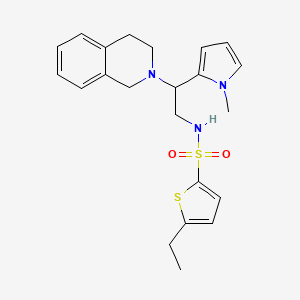![molecular formula C16H19N3O4S B2487925 2-methoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide CAS No. 2034565-57-4](/img/structure/B2487925.png)
2-methoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to the one often involves condensation reactions and cycloaddition techniques. A relevant example includes the synthesis of 4-(1,4-diaryl-2H-cyclopent[d]pyridazin-2-yl)benzenesulfonamides through the condensation of cyclopentadienyl-derived γ-diketones and arylhydrazines, yielding products in high yields (Blankenbuehler & Parkin, 2002). This showcases the fundamental chemical reactions underlying the synthesis of complex sulfonamides.
Molecular Structure Analysis
The molecular and supramolecular structures of benzenesulfonamide derivatives provide insights into their chemical behavior. For instance, N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide exhibit varied torsion angles and hydrogen bonding patterns, influencing their supramolecular assemblies (Jacobs, Chan, & O'Connor, 2013). Such analyses are crucial for understanding the physical and chemical properties of these compounds.
Chemical Reactions and Properties
Sulfonamides undergo a variety of chemical reactions, reflecting their versatile chemical properties. For example, the reaction of ethyl γ-bromo-β-methoxycrotonate with carbonyl compounds to synthesize 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones and 3-substituted 3-pyrazolin-5-ones illustrates the reactivity of sulfonamide derivatives under different conditions (Shandala, Ayoub, & Mohammad, 1984).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, including their crystal structures and intermolecular interactions, significantly impact their chemical behavior and potential applications. The crystallographic analysis often reveals the geometrical parameters and non-covalent interactions stabilizing their structures (Lange et al., 1997).
Chemical Properties Analysis
Benzenesulfonamides exhibit a broad range of chemical properties, including inhibition activities against various enzymes. A study on benzenesulfonamides incorporating cyanoacrylamide moieties found them to be potent inhibitors of the metalloenzyme carbonic anhydrase, particularly the isoforms associated with tumors (Alafeefy et al., 2013). These findings underscore the therapeutic potential of sulfonamide derivatives in targeting specific biological pathways.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives : Studies on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have shown their utility in photodynamic therapy due to good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides Derivatives : Novel derivatives have shown significant antiproliferative activity against a range of tumor cell lines, highlighting their potential development as new lead anticancer agents (Motavallizadeh et al., 2014).
Enzyme Inhibition for Therapeutic Applications
- Carbonic Anhydrase Inhibitors : N-substituted benzenesulfonamides have been studied for their role as inhibitors of carbonic anhydrase, an enzyme with significant roles in physiological processes, indicating their potential in developing therapeutic agents (Di Fiore et al., 2011).
Antimicrobial Activity
- Arylazopyrazole Pyrimidone Compounds : Compounds with benzenesulfonamide moieties have demonstrated antimicrobial activity against various bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Eigenschaften
IUPAC Name |
2-methoxy-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-23-14-7-2-3-8-15(14)24(21,22)17-9-10-19-16(20)11-12-5-4-6-13(12)18-19/h2-3,7-8,11,17H,4-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGMDLNHBCWCFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCCN2C(=O)C=C3CCCC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B2487842.png)
![3-(2-Chlorophenyl)-5-[2-(4-fluoroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2487843.png)
![(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2487844.png)


![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2487849.png)

![Ethyl 2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2487852.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2487855.png)
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2487856.png)

![[(2-Phenylethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2487858.png)

![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile](/img/structure/B2487862.png)